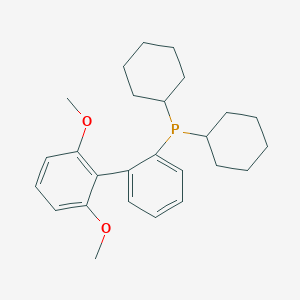

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Description

Properties

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFWTIYUKDMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460730 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657408-07-6 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657408-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, is a highly effective and versatile electron-rich biaryl monophosphine ligand. Developed by the Buchwald group, SPhos has become an indispensable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural features, including a bulky dicyclohexylphosphino group and electron-donating methoxy substituents, impart exceptional reactivity and stability to the palladium catalyst. This allows for the efficient coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials, often under mild reaction conditions. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with SPhos, serving as a valuable resource for researchers in academia and industry.

Chemical and Physical Properties

SPhos is a white to off-white solid that is notably air-stable, a characteristic that simplifies its handling and storage compared to many other phosphine ligands.[1] Its high solubility in common organic solvents further contributes to its ease of use in a variety of reaction setups.[1]

| Property | Value | References |

| Synonyms | SPhos, 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | [2][3] |

| CAS Number | 657408-07-6 | [1][4] |

| Molecular Formula | C₂₆H₃₅O₂P | [2][4] |

| Molecular Weight | 410.53 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder or solid | [1][4][5] |

| Melting Point | 164-166 °C | [1][2][3] |

| Solubility | Soluble in common organic solvents | [1] |

Core Applications in Catalysis

SPhos is a cornerstone ligand in palladium-catalyzed cross-coupling reactions, demonstrating remarkable efficacy in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its versatility and the high activity of the corresponding palladium complexes have made it a preferred choice for a multitude of synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, is one of the most prominent applications of SPhos.[6] The SPhos-palladium catalyst system exhibits exceptional activity, enabling the coupling of a broad range of substrates, including unactivated and sterically demanding aryl chlorides, which are often unreactive with conventional catalysts.[1][7][8] This has significant implications for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and advanced materials.[9]

Key Advantages in Suzuki-Miyaura Coupling:

-

High Reactivity: Enables the use of challenging substrates like aryl chlorides.[7]

-

Steric Hindrance Tolerance: Facilitates the synthesis of sterically congested biaryls.[7]

-

Low Catalyst Loadings: Often effective at low palladium concentrations, enhancing the economic and environmental viability of the process.[9][10]

-

Mild Reaction Conditions: Many reactions can be performed at room temperature.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, crucial for the preparation of anilines and other aromatic amines. SPhos has proven to be a highly effective ligand for this reaction, promoting the coupling of a wide array of amines with aryl and heteroaryl halides.[10][11] The bulky and electron-rich nature of SPhos facilitates the key steps of the catalytic cycle, leading to high yields and broad functional group tolerance.[11]

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, SPhos has demonstrated utility in a variety of other palladium-catalyzed transformations:

-

Negishi Coupling: The cross-coupling of organozinc reagents with organic halides. SPhos-ligated palladium catalysts have shown high reactivity in these reactions.[12][13]

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides. SPhos can be employed as a ligand in these reactions to facilitate the formation of C(sp²)-C(sp) bonds.[10]

-

α-Arylation of Ketones: The formation of a C-C bond at the α-position of a ketone with an aryl halide. SPhos has been utilized in catalyst systems for this transformation.[14][15]

Experimental Protocols

The following sections provide generalized experimental procedures for key cross-coupling reactions utilizing SPhos. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the SPhos-palladium catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 equiv)

-

Boronic acid (1.2-1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or an SPhos-based precatalyst) (1-5 mol%)

-

SPhos (1.2-2.0 mol% relative to Pd)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)

-

Water (often used as a co-solvent)

Procedure:

-

To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate vial, weigh the palladium source and SPhos ligand and add them to the reaction vessel.

-

Add the degassed solvent(s) to the reaction mixture.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the SPhos-palladium catalyzed amination of an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or an SPhos-based precatalyst) (1-5 mol%)

-

SPhos (1.2-2.0 mol% relative to Pd)

-

Base (e.g., NaOtBu, KOtBu, K₃PO₄) (1.2-2.0 equiv)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a flame-dried reaction vessel with the palladium source, SPhos, and the base.

-

Add the aryl halide and the amine to the reaction vessel.

-

Add the degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

-

Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filter cake with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography or another appropriate method.

Signaling Pathways and Experimental Workflows

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. The following diagrams, generated using the DOT language, illustrate these key mechanistic pathways.

Safety and Handling

While SPhos is considered air-stable, it is still recommended to handle it in a well-ventilated area, such as a fume hood.[16] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12] SPhos is classified as harmful if swallowed and causes skin and serious eye irritation.[12][16] In case of contact, wash the affected area thoroughly with water.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12][16]

Conclusion

This compound (SPhos) has emerged as a powerful and highly versatile ligand in the field of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-richness enables the efficient synthesis of a wide variety of valuable organic molecules, often with unprecedented scope and under mild conditions. The continued exploration of SPhos and its derivatives is expected to lead to further advancements in synthetic methodology, with significant implications for drug discovery, materials science, and other areas of chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Negishi Coupling | NROChemistry [nrochemistry.com]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

SPhos Ligand: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the SPhos ligand, a cornerstone of modern organometallic chemistry and catalysis. Developed for researchers, scientists, and professionals in drug development, this document details the structure, properties, and applications of SPhos, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction to SPhos

SPhos, or 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, is a highly effective, air-stable, and electron-rich monophosphine ligand. Its unique structural features, characterized by a biphenyl backbone with a dicyclohexylphosphino group and two methoxy groups at the 2' and 6' positions, impart exceptional reactivity and stability to its metal complexes. These characteristics make SPhos a versatile and widely used ligand in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings.[1]

Structure and Properties

The structural and physical properties of the SPhos ligand are fundamental to its catalytic efficacy. The bulky dicyclohexylphosphino group and the electron-donating methoxy substituents create a sterically demanding and electron-rich environment around the metal center, which is crucial for promoting key steps in the catalytic cycle.[1]

Structural and Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane | [2] |

| CAS Number | 657408-07-6 | [2] |

| Chemical Formula | C₂₆H₃₅O₂P | [2] |

| Molar Mass | 410.53 g/mol | [2] |

| Appearance | Colorless solid | [2] |

| Melting Point | 164 to 166 °C (327 to 331 °F; 437 to 439 K) | [2][3] |

| Solubility | Soluble in organic solvents | [2] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of the SPhos ligand and its application in key cross-coupling reactions.

Synthesis of SPhos Ligand (One-Pot Protocol)

This protocol describes a one-pot synthesis of 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos).

Materials:

-

1,3-dimethoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (nBuLi)

-

2-Bromochlorobenzene

-

Chlorodicyclohexylphosphine

Procedure:

-

To a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous THF, slowly add n-butyllithium (1.01 eq) via a dropping funnel at 0 °C over 5 minutes.

-

Allow the reaction mixture to stir at room temperature for 3.5 hours.

-

After stirring, add 2-bromochlorobenzene (0.9 eq) dropwise via syringe at 0 °C over 30 minutes.

-

After an additional 15 minutes of stirring, cool the reaction mixture to -78 °C.

-

Slowly add a second portion of n-butyllithium (1.01 eq) via a dropping funnel over 5 minutes.

-

After 30 minutes, add chlorodicyclohexylphosphine (0.9 eq).

-

The reaction is then worked up using standard procedures to isolate the SPhos ligand.

(This is a representative protocol and may require optimization based on specific laboratory conditions and scale.)

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd/SPhos catalytic system.

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Arylboronic acid

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

SPhos ligand

-

Base (e.g., K₃PO₄, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF)

-

Water

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium precursor (e.g., 1-2 mol%), and SPhos ligand (e.g., 2-4 mol%).

-

Add the base (e.g., 2-3 eq) and the chosen solvent system.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine catalyzed by a Pd/SPhos system.

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Amine

-

Palladium precatalyst (e.g., XPhos Pd G3, or a combination of a Pd(0) source and SPhos)

-

Base (e.g., NaOtBu, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

Inside an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst (e.g., 2 mol%), SPhos ligand (if not using a precatalyst, e.g., 2 mol%), and the base (e.g., 1.5-2.0 eq).

-

Add the aryl halide (1.0 eq) and the amine (1.2-1.5 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel, remove it from the glovebox, and heat with stirring to the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by TLC or GC.

-

Once complete, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Negishi Cross-Coupling

The following is a general protocol for the Negishi coupling of an organozinc reagent with an organic halide using a Pd/SPhos catalyst.

Materials:

-

Organic halide (e.g., aryl or vinyl halide)

-

Organozinc reagent (e.g., arylzinc chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

SPhos ligand

-

Anhydrous solvent (e.g., THF, NMP)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 2 mol%) and the SPhos ligand (e.g., 4 mol%) in the anhydrous solvent.

-

Stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.

-

To the catalyst mixture, add the organic halide (1.0 eq).

-

Slowly add the organozinc reagent (1.2-1.5 eq) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C), monitoring by TLC or GC.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for a palladium-SPhos catalyzed cross-coupling reaction, for example, a Suzuki-Miyaura coupling.

Caption: General catalytic cycle for a Pd/SPhos cross-coupling reaction.

Conclusion

The SPhos ligand has established itself as an indispensable tool in modern organic synthesis. Its unique combination of steric bulk and electron-richness enables highly efficient and versatile palladium-catalyzed cross-coupling reactions.[1] The detailed protocols and understanding of the catalytic cycle provided in this guide are intended to empower researchers to effectively utilize SPhos in their synthetic endeavors, from small-scale research to large-scale drug development.

References

A Technical Guide to 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

CAS Number: 657408-07-6

Abstract

This technical guide provides a comprehensive overview of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos. SPhos is an air-stable, electron-rich, and sterically hindered monophosphine ligand renowned for its efficacy in palladium-catalyzed cross-coupling reactions.[1][2] Developed by the Buchwald group, this ligand has become an indispensable tool in modern organic synthesis, particularly for challenging transformations involving the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1] Its unique structural features enable high catalytic activity and broad substrate scope, especially in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed information on physical and chemical properties, applications, reaction mechanisms, experimental protocols, and safety.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in synthetic chemistry, enabling the construction of complex molecular architectures. The efficacy of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. SPhos (this compound) is a prominent member of the Buchwald family of biarylphosphine ligands. Its structure, featuring a bulky dicyclohexylphosphino group and two electron-donating methoxy groups on the biphenyl backbone, imparts exceptional catalytic activity.[1] These features are crucial for promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—and for stabilizing the active palladium(0) species.[1][3] SPhos has proven particularly effective in reactions involving unactivated aryl chlorides and sterically demanding substrates, where traditional phosphine ligands often fail.[1]

Physicochemical Properties

SPhos is a white to off-white crystalline solid that is notable for its stability in air, which simplifies handling and storage.[2][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 657408-07-6 | [2][5] |

| Molecular Formula | C₂₆H₃₅O₂P | [5][6][7] |

| Molecular Weight | 410.53 g/mol | [2][5] |

| Appearance | White to almost white powder/crystal | [4][8] |

| Melting Point | 163 - 167 °C | [2][8] |

| Solubility | Soluble in organic solvents | [2] |

| Purity | >98.0% (HPLC) | |

| Synonyms | SPhos, Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | [5] |

Synthesis

An experimentally convenient one-pot protocol for the synthesis of SPhos has been developed starting from 1,3-dimethoxybenzene, contributing to its widespread availability and use.[3] The general synthetic relationship is outlined below.

Mechanism of Action in Catalysis

The remarkable performance of SPhos in palladium-catalyzed cross-coupling reactions stems from its unique combination of steric bulk and electron-donating properties.[3] These characteristics are instrumental in facilitating the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

-

Steric Bulk: The large dicyclohexylphosphino group promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive and are believed to be the active catalysts.[3]

-

Electron-Rich Nature: The electron-donating dicyclohexylphosphino and dimethoxy substituents increase the electron density on the palladium center. This enhances the rate of oxidative addition of aryl halides to the Pd(0) complex and facilitates the final reductive elimination step to release the product.[1][3]

-

Stabilization: The biphenyl backbone of SPhos helps to stabilize the Pd(0) intermediates, preventing catalyst decomposition and leading to higher turnover numbers and catalyst longevity.[1][3]

The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction facilitated by a palladium-SPhos complex is depicted below.

Applications and Scope

SPhos is a versatile ligand applicable to a wide range of cross-coupling reactions, demonstrating high yields and excellent functional group tolerance.

Suzuki-Miyaura Coupling

SPhos is highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with boronic acids and esters.[3] It enables the synthesis of sterically hindered biaryls and heterobiaryls, which are common motifs in pharmaceuticals and organic materials.[1] Catalyst loadings can be very low, sometimes as low as 5x10⁻⁴ mol% Pd.[3]

Buchwald-Hartwig Amination

SPhos is also a premier ligand for the palladium-catalyzed formation of C-N bonds. It facilitates the coupling of a broad range of amines with aryl and heteroaryl halides, including challenging substrates.[1][9]

Other Reactions

The utility of SPhos extends to other transformations, including:

-

α-arylation of enolates.[1]

-

Coupling reactions involving aryl tosylates.[1]

-

Borylation of aryl chlorides.[3]

-

Synthesis of complex heterocyclic systems.[1]

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using SPhos.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The diagram below illustrates a typical experimental workflow from reaction setup to product isolation.

Detailed Protocol: Suzuki-Miyaura Coupling of 4'-Chloroacetophenone

This protocol is adapted from a literature procedure.

Reagents and Materials:

-

4'-Chloroacetophenone

-

1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

-

Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)[10]

-

Ligand: SPhos (this compound)

-

Base: Potassium phosphate (K₃PO₄)

-

Solvents: Toluene, Ethanol, Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 4'-Chloroacetophenone (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₃PO₄ (3.0 eq).

-

Add the degassed solvent mixture of toluene, ethanol, and water.

-

Under an inert atmosphere, add SPhos (e.g., 4 mol%) and the palladium source (e.g., 1.5 mol% Pd₂(dba)₃).

-

Heat the reaction mixture to reflux and monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to yield the desired biaryl product.

Safety and Handling

While some safety data sheets indicate that SPhos does not meet the criteria for hazardous classification, others suggest potential hazards.[5][6][11] It is prudent to handle the compound with appropriate care in a laboratory setting.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Fire Safety: SPhos is combustible. Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8]

Toxicological Information Summary:

| Hazard Type | Classification | Reference(s) |

| Acute Toxicity | May be harmful if swallowed or in contact with skin. | [5] |

| Skin Corrosion/Irritation | May cause skin irritation. | [5] |

| Eye Damage/Irritation | May cause serious eye irritation. | [5] |

| Sensitization | May cause an allergic skin reaction. | [5] |

Note: Classifications can vary between suppliers. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.

Conclusion

This compound (SPhos) is a highly versatile and robust ligand that has significantly advanced the field of palladium-catalyzed cross-coupling. Its unique structural attributes confer high reactivity, broad substrate compatibility, and operational simplicity, making it a ligand of choice for constructing complex organic molecules. This guide provides essential technical information to aid researchers and chemists in leveraging the full potential of SPhos in their synthetic endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. SPhos - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. This compound | C26H35O2P | CID 11269872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. This compound 97% | CAS: 657408-07-6 | AChemBlock [achemblock.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Electron-Donating Properties of the SPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of sophisticated phosphine ligands has revolutionized the field of transition-metal catalysis. Among these, the Buchwald-type biaryl phosphine ligands have emerged as a class of privileged ligands, enabling challenging cross-coupling reactions with unprecedented efficiency and scope. A standout member of this family is 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos. This technical guide provides an in-depth analysis of the core electronic properties of the SPhos ligand, offering a valuable resource for researchers, scientists, and drug development professionals seeking to leverage its capabilities in catalyst design and optimization.

SPhos is an air-stable, electron-rich monodentate phosphine ligand characterized by its bulky dicyclohexylphosphino group and the 2',6'-dimethoxybiphenyl backbone.[1][2] This unique architecture imparts a combination of steric bulk and strong electron-donating ability, which are crucial for promoting key steps in catalytic cycles, particularly the oxidative addition of challenging substrates like aryl chlorides.[2] Understanding and quantifying these electronic properties are paramount for the rational design of catalytic systems and the optimization of reaction conditions. This guide will delve into the key parameters that define the electron-donating nature of SPhos, provide detailed experimental protocols for their determination, and present a comparative analysis with other relevant phosphine ligands.

Quantifying the Electron-Donating Properties of SPhos

The electron-donating ability of a phosphine ligand is a critical factor that influences the reactivity of the metal center it is coordinated to. More electron-donating ligands increase the electron density on the metal, which can facilitate oxidative addition and influence the rates of other elementary steps in a catalytic cycle. Several parameters have been established to quantify these electronic effects, with the Tolman Electronic Parameter (TEP) and the one-bond phosphorus-selenium NMR coupling constant (¹J(P-Se)) being the most prominent.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is an experimentally derived measure of a ligand's net electron-donating capacity.[3] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in the infrared (IR) spectrum of a nickel tricarbonyl complex of the phosphine ligand, [LNi(CO)₃].[3] A more strongly electron-donating ligand leads to increased electron density on the nickel center. This, in turn, results in greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands, weakening the C-O bonds and causing a decrease in their stretching frequency.[3] Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.

One-Bond Phosphorus-Selenium Coupling Constant (¹J(P-Se))

An alternative and often more accessible method for gauging the electronic properties of a phosphine ligand is through the measurement of the one-bond phosphorus-selenium coupling constant (¹J(P-Se)) of the corresponding phosphine selenide.[4][5] This parameter is determined from the ⁷⁷Se or ³¹P NMR spectrum of the phosphine selenide (L=Se). The magnitude of ¹J(P-Se) is sensitive to the s-character of the P-Se bond.[4] More electron-donating groups on the phosphorus atom decrease the s-character of the P-Se bond, resulting in a smaller ¹J(P-Se) value.[4][5] Conversely, electron-withdrawing groups increase the s-character and lead to a larger coupling constant. Thus, a smaller ¹J(P-Se) value is indicative of a more electron-donating phosphine ligand.

As with the TEP, a specific experimental ¹J(P-Se) value for SPhos-selenide has not been explicitly reported in the surveyed literature. However, the general principles suggest that due to its electron-rich nature, SPhos-selenide would exhibit a relatively small ¹J(P-Se) value.

Data Presentation: Steric and Electronic Parameters

For effective ligand selection and catalyst design, it is crucial to consider both the electronic and steric properties of the phosphine ligand. The following tables summarize key quantitative data for SPhos and a selection of other commonly used Buchwald ligands.

Table 1: Tolman Electronic Parameter (TEP) and Cone Angles for Selected Buchwald Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in degrees) |

| SPhos | Not Experimentally Reported | 256[6][7] |

| XPhos | Not Experimentally Reported | 259[6][7] |

| RuPhos | Not Experimentally Reported | 243[6][7] |

| BrettPhos | Not Experimentally Reported | 251[6][7] |

| JohnPhos | Not Experimentally Reported | 229[6][7] |

| CPhos | Not Experimentally Reported | 215[6][7] |

| DavePhos | Not Experimentally Reported | 217[6][7] |

| PCy₃ | 2064.1 | 170[8] |

| PPh₃ | 2068.9 | 145[8] |

Note: TEP values for Buchwald ligands are not widely reported due to the steric bulk hindering the formation of the standard LNi(CO)₃ complexes. Cone angles are computationally derived values from a linear [AuCl(P)] model and represent the "open" conformation.

Table 2: ³¹P NMR Chemical Shifts of Selected Phosphine Ligands

| Ligand | ³¹P NMR Chemical Shift (δ in ppm) | Solvent |

| SPhos | ~ -10 | CDCl₃ |

| PCy₃ | 11.6 | CDCl₃ |

| PPh₃ | -5.0 | CDCl₃ |

Note: ³¹P NMR chemical shifts are sensitive to the solvent and other experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the electron-donating properties of phosphine ligands.

Protocol 1: Determination of the Tolman Electronic Parameter (TEP)

Objective: To synthesize a [LNi(CO)₃] complex and measure its ν(CO) stretching frequency using IR spectroscopy.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

Phosphine ligand (e.g., SPhos)

-

Anhydrous, degassed solvent (e.g., hexane or toluene)

-

Schlenk line and glassware

-

FTIR spectrometer

-

Gas-tight syringe

Procedure:

-

Preparation of the Nickel Carbonyl Solution: Under an inert atmosphere (e.g., nitrogen or argon), prepare a dilute solution of Ni(CO)₄ in the chosen solvent. The concentration should be carefully controlled due to the high toxicity.

-

Reaction with Phosphine Ligand: In a separate Schlenk flask, dissolve a stoichiometric amount of the phosphine ligand in the same solvent.

-

Slowly add the phosphine solution to the Ni(CO)₄ solution at room temperature with stirring. The reaction is typically rapid and results in the displacement of one carbonyl ligand to form the [LNi(CO)₃] complex.

-

IR Spectroscopy:

-

Transfer a sample of the reaction mixture into an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).

-

Record the IR spectrum in the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

Identify the A₁ symmetric ν(CO) stretching frequency, which is usually the most intense band. This value represents the Tolman Electronic Parameter for the ligand.[3]

-

Protocol 2: Determination of the ¹J(P-Se) Coupling Constant

Objective: To synthesize the phosphine selenide (L=Se) and measure the ¹J(P-Se) coupling constant using ⁷⁷Se or ³¹P NMR spectroscopy.

Materials:

-

Phosphine ligand (e.g., SPhos)

-

Elemental selenium (black powder)

-

Anhydrous, degassed solvent (e.g., toluene or THF)

-

Schlenk line and glassware

-

NMR spectrometer equipped for ⁷⁷Se and ³¹P detection

-

NMR tubes suitable for air-sensitive samples

Procedure:

-

Synthesis of the Phosphine Selenide:

-

In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand in the chosen solvent.

-

Add a slight excess (e.g., 1.1 equivalents) of elemental selenium powder.

-

Stir the mixture at room temperature or with gentle heating until the selenium has completely dissolved and the reaction is complete (monitor by ³¹P NMR, observing the shift of the phosphine signal).

-

Remove the solvent under vacuum to obtain the crude phosphine selenide. The product can be purified by crystallization or chromatography if necessary.

-

-

NMR Spectroscopy:

-

Prepare a solution of the phosphine selenide in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

-

Acquire a proton-decoupled ³¹P NMR spectrum. The signal for the phosphine selenide will appear as a singlet flanked by ⁷⁷Se satellites (natural abundance of ⁷⁷Se is ~7.6%). The separation between these satellites corresponds to the ¹J(P-Se) coupling constant in Hertz (Hz).[4][5]

-

Alternatively, acquire a proton-decoupled ⁷⁷Se NMR spectrum. The signal will appear as a doublet due to coupling with the ³¹P nucleus. The splitting of this doublet directly gives the ¹J(P-Se) value.[9][10][11][12][13][14][15][16][17]

-

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling with SPhos

The strong electron-donating nature of SPhos is particularly beneficial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It promotes the initial oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with SPhos.

Experimental Workflow for TEP Determination

The experimental procedure for determining the Tolman Electronic Parameter involves the synthesis of the nickel-carbonyl complex followed by IR spectroscopic analysis.

Caption: Workflow for TEP determination.

Logical Relationship of Electron Donation and Spectroscopic Observables

The electron-donating ability of a phosphine ligand has a direct and measurable impact on key spectroscopic parameters. This diagram illustrates the logical flow from the ligand's electronic properties to the observed changes in TEP and ¹J(P-Se).

Caption: Relationship between electron donation and spectroscopic data.

Conclusion

The SPhos ligand stands as a testament to the power of rational ligand design in advancing the field of homogeneous catalysis. Its pronounced electron-donating ability, a consequence of its unique structural features, is a key driver of its exceptional performance in a wide range of cross-coupling reactions. This technical guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for quantifying the electronic properties of SPhos. By understanding and applying the concepts of the Tolman Electronic Parameter and ¹J(P-Se) coupling constants, researchers can better predict and optimize the behavior of SPhos-based catalytic systems, ultimately accelerating the discovery and development of novel chemical entities in the pharmaceutical and materials science industries. The provided data, protocols, and visualizations serve as a valuable resource for harnessing the full potential of this powerful ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. SPhos - Wikipedia [en.wikipedia.org]

- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Phosphorus-31 and selenium-77 nuclear magnetic resonance spectra of phosphorus-poor phosphorous selenide compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.unipd.it [research.unipd.it]

- 12. rsc.org [rsc.org]

- 13. scribd.com [scribd.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. 77Se and 13C NMR Characterization of Selenium Cyanides [mdpi.com]

- 16. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 17. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

An In-depth Technical Guide to the Steric Hindrance of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steric properties of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos. A member of the Buchwald family of biarylphosphine ligands, SPhos is renowned for its efficacy in palladium-catalyzed cross-coupling reactions, a critical tool in modern synthetic and medicinal chemistry.[1][2] Its high catalytic activity is largely attributed to its unique steric and electronic characteristics. This document delves into the steric hindrance of SPhos, presenting quantitative data, detailed experimental protocols for its application, and visual representations of key concepts to aid in understanding its pivotal role in catalysis.

Introduction to SPhos and Steric Hindrance

SPhos is an air-stable, electron-rich phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Its structure, featuring two bulky cyclohexyl groups on the phosphorus atom and two methoxy groups on the second phenyl ring, creates a sterically demanding environment around the metal center. This steric bulk is not a mere impediment; it is a finely tuned feature that promotes the desired catalytic steps, particularly the reductive elimination, leading to high reaction yields and catalyst turnover numbers.

Steric hindrance in phosphine ligands is a critical parameter that influences the coordination number, geometry, and reactivity of the metal complex. It can be quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Quantifying the Steric Properties of SPhos

The steric bulk of SPhos is a key determinant of its catalytic efficacy. This section presents quantitative measures of its steric hindrance based on computational studies.

Table 1: Calculated Steric Parameters for SPhos

| Parameter | Description | Value (Calculated) | Reference |

| Tolman Cone Angle (θ) | A measure of the solid angle subtended by the ligand at the metal center. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][3][4][5] | ~195 - 210° | [6] (computational assessment) |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal atom that is occupied by the ligand.[7][8][9] This parameter provides a more nuanced measure of steric bulk than the cone angle. | ~35 - 40% | [10] (computational assessment) |

Note: The values presented are derived from computational modeling and may vary depending on the specific coordination environment and computational method employed.[6]

The Role of Steric Hindrance in Catalysis

The significant steric bulk of SPhos plays a crucial role in its catalytic activity. The large cone angle and percent buried volume contribute to the formation of highly active, low-coordinate palladium(0) species, which are essential for the oxidative addition step in the catalytic cycle. Furthermore, the steric pressure exerted by the bulky cyclohexyl and dimethoxybiphenyl moieties facilitates the final reductive elimination step, where the desired carbon-carbon or carbon-nitrogen bond is formed and the active catalyst is regenerated.

Experimental Protocols

This section provides detailed methodologies for the synthesis of SPhos and its application in two of the most important palladium-catalyzed cross-coupling reactions.

Synthesis of this compound (SPhos)

This protocol is adapted from established literature procedures.

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Bromochlorobenzene

-

Chlorodicyclohexylphosphine

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

-

To a solution of 1,3-dimethoxybenzene in anhydrous THF at 0 °C under an argon atmosphere, slowly add a solution of n-BuLi in hexanes.

-

Allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

-

Cool the mixture back to 0 °C and slowly add 2-bromochlorobenzene.

-

After stirring for 15 minutes, cool the reaction to -78 °C and add a second equivalent of n-BuLi solution.

-

After 30 minutes, add chlorodicyclohexylphosphine to the reaction mixture.

-

The reaction is then quenched, and the product is extracted and purified by column chromatography to yield SPhos as a white solid.

Buchwald-Hartwig Amination of Aryl Chlorides using SPhos

This protocol is a general procedure for the palladium-catalyzed N-arylation of amines with aryl chlorides.

Materials:

-

Aryl chloride

-

Amine

-

SPhos

-

Palladium(II) acetate (Pd(OAc)2)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a glovebox, charge an oven-dried reaction vessel with Pd(OAc)2, SPhos, and NaOtBu.

-

Add the aryl chloride and the amine to the vessel.

-

Add anhydrous toluene and seal the vessel.

-

Remove the vessel from the glovebox and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling of Aryl Chlorides using SPhos

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids.

Materials:

-

Aryl chloride

-

Arylboronic acid

-

SPhos

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Potassium phosphate (K3PO4)

-

Toluene (degassed)

-

Water (degassed)

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a reaction flask under an argon atmosphere, add Pd2(dba)3, SPhos, the arylboronic acid, and K3PO4.

-

Add degassed toluene and degassed water to the flask.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the steric hindrance of SPhos and its role in catalysis.

Caption: Molecular structure of SPhos highlighting the bulky substituents that contribute to its steric hindrance.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting the role of SPhos in promoting reductive elimination.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing SPhos as the ligand.

References

- 1. Ligand_cone_angle [chemeurope.com]

- 2. SPhos - Wikipedia [en.wikipedia.org]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Air Stability of the SPhos Phosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the air stability of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a widely utilized Buchwald biaryl phosphine ligand in cross-coupling catalysis. While generally classified as "air-stable," understanding the nuances of its stability under various conditions is critical for ensuring reproducibility and success in catalytic applications.[1][2][3][4][5][6] This document outlines the qualitative and semi-quantitative stability of SPhos, provides detailed experimental protocols for its evaluation, and offers best practices for handling and storage.

Understanding the Air Stability of SPhos

SPhos is an electron-rich phosphine ligand, a class of compounds known for their susceptibility to oxidation.[7] The phosphorus(III) center can be oxidized to a phosphorus(V) species, typically the phosphine oxide, upon exposure to atmospheric oxygen. This oxidation is detrimental as the resulting phosphine oxide does not effectively coordinate with the metal center (e.g., palladium), leading to catalyst deactivation.[7]

Despite its electron-rich nature, SPhos is considered "air-stable" primarily in its solid, crystalline form.[1][2][3][4][5] This stability is attributed to its steric bulk, which kinetically hinders the approach of oxygen to the phosphorus lone pair. However, in solution, its susceptibility to oxidation increases. The rate of oxidation can be influenced by several factors, including the solvent, temperature, and the presence of radical initiators.

Direct quantitative data on the long-term air stability of SPhos in the peer-reviewed literature is scarce. Most information is derived from product specifications and empirical observations from its use in catalysis.

| Condition | Observation/Data | Source(s) |

| Solid State | Generally described as "air-stable" with good handling characteristics. Recommended storage is in a cool, dry place. | [1][2][3][4][5] |

| In Solution (CDCl₃) | A ³¹P NMR spectrum of an 800 mM SPhos sample in CDCl₃ showed a minor impurity peak at approximately 46 ppm, which is likely due to some sample degradation (oxidation). The main SPhos peak appears around -10 ppm. | [8][9] |

| General Handling | While considered "air-stable" as a solid, it is best practice to handle SPhos under an inert atmosphere, especially when preparing solutions for reactions. | [7] |

| Storage of Solutions | Solutions of phosphine ligands should be prepared with degassed solvents and stored under an inert atmosphere, preferably in a freezer. | [7] |

Experimental Protocol for Monitoring Air Stability via ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for monitoring the oxidation of phosphine ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state. For SPhos, the ³¹P chemical shift is approximately -10 ppm, while its corresponding phosphine oxide (SPhos=O) is expected to resonate significantly downfield, typically in the range of +30 to +50 ppm.

This protocol describes a method to monitor the air stability of SPhos in solution over time.

-

SPhos ligand

-

Anhydrous, degassed solvent (e.g., toluene, THF, or a deuterated solvent for in-situ monitoring like C₆D₆ or CDCl₃)

-

NMR tubes (5 mm) with caps

-

Volumetric flasks and pipettes

-

Schlenk line or glovebox for inert atmosphere handling

-

NMR spectrometer with ³¹P capabilities

-

Sample Preparation (under Inert Atmosphere):

-

In a glovebox or using a Schlenk line, prepare a stock solution of SPhos of known concentration (e.g., 50 mM) in the chosen anhydrous, degassed solvent.

-

Transfer a precise volume (e.g., 0.6 mL) of the SPhos solution into an NMR tube.

-

Seal the NMR tube with a cap.

-

-

Initiation of Air Exposure:

-

To simulate exposure to air, the sealed NMR tube can be opened to the atmosphere for a defined period before re-capping. For a more controlled experiment, a gentle stream of air can be bubbled through the solution for a short, defined time, although this represents an aggressive oxidation scenario. A more passive approach is to simply allow the headspace of the NMR tube to be air.

-

-

³¹P NMR Data Acquisition:

-

Acquire an initial ³¹P NMR spectrum (t=0) immediately after sample preparation and before significant air exposure. This will serve as the baseline.

-

Store the NMR tube at a constant temperature (e.g., room temperature) and protect it from light.

-

Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, then every 24 hours, depending on the observed rate of degradation).

-

Ensure consistent acquisition parameters for all spectra to allow for quantitative comparison. Key parameters include:

-

Pulse angle (e.g., 90°)

-

Relaxation delay (D1) of sufficient length (e.g., 5 times the longest T₁ of the phosphorus nuclei) for quantitative integration.

-

Number of scans (adjust for adequate signal-to-noise ratio).

-

-

-

Data Analysis:

-

Process all spectra uniformly (e.g., same phasing and baseline correction).

-

Integrate the signals corresponding to SPhos (approx. -10 ppm) and the SPhos oxide (expected > +30 ppm).

-

Calculate the percentage of SPhos remaining at each time point using the following formula: % SPhos = [Integral(SPhos) / (Integral(SPhos) + Integral(SPhos=O))] * 100

-

Plot the percentage of SPhos remaining as a function of time to determine the rate of oxidation.

-

Visualizations

Caption: Oxidation pathway of SPhos to its inactive phosphine oxide.

Caption: Workflow for monitoring SPhos air stability using ³¹P NMR.

Application in Catalytic Cycles: Suzuki-Miyaura Coupling

The stability of the SPhos ligand is paramount for its function in catalytic cycles such as the Suzuki-Miyaura cross-coupling. The active catalyst is a Pd(0)-SPhos complex. If SPhos oxidizes, it can no longer effectively stabilize the Pd(0) center, leading to catalyst decomposition and a stalled reaction.

Caption: Suzuki-Miyaura cycle showing the detrimental effect of SPhos oxidation.

Best Practices for Handling and Storage

To maintain the integrity and catalytic activity of the SPhos ligand, the following handling and storage procedures are recommended:

-

Solid SPhos:

-

Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal.

-

For weighing and transfer, minimize exposure to the atmosphere. While a glovebox is optimal, quick handling on the benchtop is often acceptable for this relatively stable solid. After opening, purge the container with an inert gas (e.g., argon or nitrogen) before resealing.[7]

-

-

SPhos Solutions:

-

Always use anhydrous and thoroughly degassed solvents to prepare solutions. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.

-

Prepare solutions under an inert atmosphere (glovebox or Schlenk line).

-

Store solutions in sealed containers (e.g., Schlenk flask or septum-sealed vial) under an inert gas atmosphere.

-

For long-term storage, keep solutions in a freezer.[7]

-

By adhering to these guidelines and understanding the stability profile of SPhos, researchers can ensure more consistent and successful outcomes in their catalytic reactions.

References

- 1. carlroth.com [carlroth.com]

- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SPhos - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]

- 8. magritek.com [magritek.com]

- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

The Indispensable Role of SPhos in Modern Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Central to the success and broad applicability of these transformations is the rational design and selection of ancillary ligands that modulate the reactivity and stability of the palladium catalyst. Among the pantheon of phosphine-based ligands, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the core principles governing the function of SPhos in palladium-catalyzed cross-coupling, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Structural and Electronic Advantages of SPhos

SPhos belongs to the class of bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group. Its efficacy stems from a unique combination of steric and electronic properties inherent to its structure. The dicyclohexylphosphino group provides significant steric bulk, which is crucial for promoting the reductive elimination step of the catalytic cycle, the final bond-forming event.[1] Furthermore, the ortho-methoxy groups on the second phenyl ring are key electron-donating substituents. This electron-rich character enhances the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond of the electrophile.[1] This synergistic interplay of steric bulk and electron-donating ability allows SPhos-palladium complexes to catalyze challenging cross-coupling reactions with high efficiency and broad substrate scope, including the use of less reactive aryl chlorides.[2]

SPhos in Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. The use of SPhos as a ligand has significantly expanded the utility of this reaction, particularly for hindered and heteroaromatic substrates.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative data for Suzuki-Miyaura reactions catalyzed by palladium complexes of SPhos, highlighting the high yields achieved with various substrates and low catalyst loadings.

| Entry | Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 1.5 | [3] |

| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1.5 | 95 | 1.5 | [3] |

| 3 | 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 99 | 1 | [3] |

| 4 | 2-Chloropyridine | 3-Tolylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | 2 | [3] |

| 5 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | µ-OMs dimer | SPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 75 | 2 | [4] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid.

Materials:

-

4-Chlorotoluene (1.0 mmol, 126.6 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.015 mmol, 3.4 mg)

-

SPhos (0.03 mmol, 12.3 mg)

-

Potassium Phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

-

Toluene (4 mL)

-

Water (0.4 mL)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (3.4 mg), SPhos (12.3 mg), and K₃PO₄ (424.6 mg).

-

Add 4-chlorotoluene (126.6 mg) and phenylboronic acid (146.3 mg).

-

Add toluene (4 mL) and water (0.4 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 2 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

SPhos in Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional materials. SPhos has proven to be a highly effective ligand for this transformation, facilitating the coupling of a wide range of amines and aryl halides.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents a selection of data for Buchwald-Hartwig amination reactions utilizing SPhos-based catalyst systems, demonstrating excellent yields across various coupling partners.

| Entry | Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 3 | 99 | 1 | [5] |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ | SPhos | K₂CO₃ | Rapeseed Oil | 110 | 24 | >99 | 2 | [5] |

| 3 | 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 80 | 18 | 98 | 1 | [5] |

| 4 | 2-Bromotoluene | n-Butylamine | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 80 | 18 | 92 | 1 | [5] |

| 5 | 4-Chloroanisole | Pyrrolidine | 6c (precatalyst) | SPhos | NaOtBu | Dioxane | 100 | 24 | 95 | 0.5 | [4] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 4-Chlorotoluene with Morpholine.

Materials:

-

4-Chlorotoluene (1.0 mmol, 126.6 mg)

-

Morpholine (1.2 mmol, 104.5 mg, 104.5 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

-

SPhos (0.02 mmol, 8.2 mg)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg), SPhos (8.2 mg), and NaOtBu (134.6 mg).

-

Add toluene (5 mL), followed by 4-chlorotoluene (126.6 mg) and morpholine (104.5 µL).

-

Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C with stirring for 3 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired N-aryl morpholine.

Visualizing the Core Processes

To further elucidate the role of SPhos in palladium-catalyzed cross-coupling, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps and workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. SPhos - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Researcher's Guide to Buchwald Ligands: An In-depth Technical Overview for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis, particularly in the realms of pharmaceutical discovery and materials science. Among the most powerful tools to emerge in this field are the palladium-catalyzed cross-coupling reactions, with their efficacy being critically dependent on the nature of the ancillary phosphine ligands. The bulky, electron-rich biaryl phosphine ligands, pioneered by the Buchwald group, have revolutionized this area of chemistry by enabling reactions under milder conditions with a broader substrate scope than previously possible. This technical guide provides a comprehensive overview of the core Buchwald ligands, presenting quantitative performance data, detailed experimental protocols, and visual representations of the underlying chemical principles to aid researchers in ligand selection and reaction optimization.

Quantitative Performance of Buchwald Ligands

The selection of an appropriate Buchwald ligand is paramount for the success of a cross-coupling reaction. The following tables summarize the performance of several key Buchwald ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing a basis for comparison. It is important to note that direct comparisons of yields should be approached with caution, as reaction conditions may vary between different studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of various Buchwald ligands in the coupling of aryl chlorides with boronic acids is presented below.

| Ligand | Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| SPhos | 4-Chloroacetophenone | Phenylboronic acid | K₃PO₄ | 2 (Pd) | Toluene | 2 | 98 | [1] |

| SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 2 (Pd) | Toluene | 2 | 97 | [1] |

| CPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 2 (Pd) | Toluene | 12 | 95 | [1] |

| XPhos | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 2 (Pd), 4 (Ligand) | Dioxane | 16 | 95 | [2] |

| Amphos | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | 1 | Toluene/H₂O | 5 | 79 | [2] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the performance of different Buchwald ligands in the amination of 4-chlorotoluene with morpholine.

| Ligand/Precatalyst | Aryl Chloride | Amine | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 (Pd), 3.0 (Ligand) | Toluene | Reflux | 6 | 94 | [3] |

| RuPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 (Pd), 3.0 (Ligand) | Toluene | 100 | 18 | 88 | [4] |

| BrettPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 (Pd), 3.0 (Ligand) | Toluene | 100 | 18 | 99 | [4] |

| SPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 (Pd), 3.0 (Ligand) | Toluene | 100 | 18 | 99 | [4] |

| tBuXPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 (Pd), 3.0 (Ligand) | Toluene | 100 | 18 | 77 | [4] |

| JohnPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 (Pd), 3.0 (Ligand) | Toluene | 100 | 18 | 31 | [4] |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using SPhos

This protocol is adapted from the work of Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696.[1]

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

-

Add the catalyst solution to the Schlenk tube.

-

The Schlenk tube is evacuated and backfilled with argon three times.

-

The reaction mixture is stirred at room temperature or heated as required (e.g., 80-100 °C) and monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Detailed Protocol for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos

This protocol is based on the procedure reported by Tokyo Chemical Industry Co., Ltd.[3]

Materials:

-

4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.)

-

Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 60 mg, 0.127 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 811 mg, 8.44 mmol, 2.0 equiv.)

-

Toluene (5 mL)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

-

Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene and morpholine in one portion.

-

Heat the resulting mixture to reflux and stir for 6 hours.

-

Monitor the reaction progress by GC.

-

After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield 4-(p-tolyl)morpholine as an orange solid (700 mg, 94%).

Visualizing the Core Concepts

To further elucidate the fundamental processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and the logical evolution of the Buchwald ligands.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Evolution of Buchwald Ligands

Caption: The structural evolution and development of Buchwald phosphine ligands.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using SPhos Ligand

For Researchers, Scientists, and Drug Development Professionals